Methyl 3-aminothiophene-2-carboxylate
Overview
Description
Methyl 3-aminothiophene-2-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various thiophene derivatives. Thiophenes are heterocyclic compounds that are important in the field of organic chemistry due to their utility in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of methyl 3-aminothiophene-2-carboxylate and its derivatives has been explored through various methods. A practical two-step procedure involving mercaptoacetic acid and 2-chloroacrylonitrile has been demonstrated to yield ethyl 3-aminothiophene-2-carboxylate with high efficiency . Additionally, a one-pot protocol using ketene S,S-acetal as an intermediate in a basic medium followed by Dieckmann condensation with ethyl bromoacetate has been employed to synthesize polysubstituted 3-aminothiophenes . The synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling has also been reported, showcasing the versatility of these compounds in forming various functional groups .
Molecular Structure Analysis
The molecular structure of methyl 3-aminothiophene-2-carboxylate derivatives has been characterized using various spectroscopic techniques. For instance, the configurations of certain 3-aminothiophene derivatives have been determined by studying their NMR spectra . The presence of amino-imino tautomerism in N-monosubstituted aminothiophenes has been confirmed, which is significant for understanding their chemical behavior .
Chemical Reactions Analysis
Methyl 3-aminothiophene-2-carboxylate is reactive and can undergo various chemical transformations. It reacts readily with hydrazonoyl chlorides to afford N-arylamidrazones, which can further undergo cyclocondensation to yield thieno-1,3,4-triazepin-5-ones . The compound has also been used to synthesize 4-arylsulfonyl-3-carboxamidothiophenes through a series of reactions involving hydrolysis, decarboxylation, and acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-aminothiophene-2-carboxylate derivatives are influenced by their functional groups. For example, the introduction of alkyl or aryl sulfonyl groups can affect the solubility and reactivity of the molecules . The fluorescence properties of certain derivatives have been investigated, indicating potential applications in materials science . Additionally, the reactivity of the amino group in the thiophene nucleus has been exploited for further functionalization .
Scientific Research Applications
Synthesis Techniques and Applications
N-Arylation and Cross-Coupling
Methyl 3-aminothiophene-2-carboxylate is utilized in the N-arylation process through Chan-Lam cross-coupling. This synthesis method is essential for creating a variety of functional groups in the field of organic chemistry (Rizwan et al., 2015).
Structural Analysis and Properties
Its crystal structure, examined through X-ray diffraction, shows that methyl 3-aminothiophene-2-carboxylate forms different molecular interactions in the crystal lattice. These interactions are crucial for understanding its potential in synthesis and application in various fields like medicine and dyes (Tao et al., 2020).
Phase Transfer Catalysis
In the Thorpe reaction for synthesizing 3-aminothiophene-2-carboxylates, phase transfer catalysis is employed. This environmentally friendly technique is significant for constructing synthetically important compounds (Shah, 2011).
Formation of Complex Structures
It reacts with hydrazonoyl chlorides to form N-arylamidrazones, which are further used to create complex molecules like thieno-1,3,4-triazepin-5-ones. These complex structures have potential applications in various chemical processes (Sabri et al., 2006).
Imine Formation
By reacting with cycloalkanones, methyl 3-aminothiophene-2-carboxylate forms imines, indicating its role in creating bioactive compounds in pharmaceutical research (Klemm et al., 1995).
Synthesis of Triazines
It is used in synthesizing triazines, highlighting its utility in creating compounds with potential applications in medicinal chemistry and agricultural products (Krinochkin et al., 2021).
Modification with Heterocycles
Its modification with trifluoromethyl-containing heterocycles demonstrates its versatility in creating novel compounds that can be evaluated for various biological activities (Sokolov et al., 2018).
One-Pot Gewald Synthesis
The Gewald synthesis of 2-aminothiophenes showcases its role in creating diverse aryl groups, which is crucial in pharmaceutical and agrochemical industries (Tormyshev et al., 2006).
Safety And Hazards
Methyl 3-aminothiophene-2-carboxylate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .
Future Directions
Methyl 3-aminothiophene-2-carboxylate is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs . It is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide . Moreover, compounds containing thiophene can serve as crucial precursors for a variety of functional materials of luminescence, redox, non-linear optical discoloration, and electronic transport, owing to their highly photophysical properties .
properties
IUPAC Name |
methyl 3-aminothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEQNZZOOFKOER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073436 | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminothiophene-2-carboxylate | |
CAS RN |
22288-78-4 | |
Record name | Methyl 3-aminothiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22288-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2-thiophenecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-aminothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-AMINO-2-THIOPHENECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7S8G23AHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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